molecular formula C7H9IN2 B8810728 4-Iodo-N1-methylbenzene-1,2-diamine

4-Iodo-N1-methylbenzene-1,2-diamine

Cat. No.: B8810728
M. Wt: 248.06 g/mol
InChI Key: AOLOFBKQDULYTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Iodo-N1-methylbenzene-1,2-diamine is a specialized organic compound with the CAS Number 1369893-78-6 and a molecular formula of C 7 H 9 IN 2 . It has a molecular weight of 248.06 g/mol . This chemical is an ortho-diamine derivative featuring an iodine substituent, making it a valuable building block in organic synthesis and medicinal chemistry research. The compound's primary research application is as a versatile synthetic intermediate. The iodine atom is a key reactive site that can participate in various metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the construction of more complex molecular architectures . Researchers utilize this diamine in the synthesis of functionalized heterocyclic compounds, including benzimidazoles, which are structures of significant interest in pharmaceutical and agrochemical development. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Proper handling procedures should be followed. For storage and handling information, please refer to the relevant Safety Data Sheet.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9IN2

Molecular Weight

248.06 g/mol

IUPAC Name

4-iodo-1-N-methylbenzene-1,2-diamine

InChI

InChI=1S/C7H9IN2/c1-10-7-3-2-5(8)4-6(7)9/h2-4,10H,9H2,1H3

InChI Key

AOLOFBKQDULYTM-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1)I)N

Origin of Product

United States

Synthetic Methodologies and Route Optimization for 4 Iodo N1 Methylbenzene 1,2 Diamine

Exploration of Precursor-Based Synthetic Strategies

The construction of 4-Iodo-N1-methylbenzene-1,2-diamine can be approached from several synthetic directions, primarily centered on the sequential or convergent assembly of the substituted benzene (B151609) ring. Key strategic decisions involve the timing and method of introducing the N-methyl group and the iodine atom onto a diamine or dinitrobenzene precursor.

Reductive Amination Approaches for N-Methylation

Reductive amination is a versatile and widely employed method for the N-alkylation of amines. masterorganicchemistry.comorganic-chemistry.org In the context of synthesizing this compound, this strategy would typically involve the reaction of a precursor, 4-iodo-benzene-1,2-diamine, with an appropriate C1 source like formaldehyde (B43269) or paraformaldehyde, followed by reduction. masterorganicchemistry.comacs.orgyoutube.com

The process generally proceeds through the initial formation of a carbinolamine, which then dehydrates to form an imine or iminium ion intermediate. youtube.comyoutube.com This intermediate is then reduced in situ to the desired N-methylated product. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their selectivity for reducing the iminium ion in the presence of the initial aldehyde. masterorganicchemistry.comorganic-chemistry.org

Key considerations for this approach include:

Selective Mono-methylation: Achieving selective mono-methylation of one amino group in a diamine can be challenging, as over-methylation to form the N,N-dimethyl product or methylation of both amino groups can occur. masterorganicchemistry.com Control over stoichiometry and reaction conditions is crucial.

Catalyst Systems: Various catalysts can facilitate reductive amination. For instance, copper hydride (CuH) complexes have been shown to be effective for the N-methylation of a range of aromatic and aliphatic amines using paraformaldehyde. acs.org Similarly, heterogeneous catalysts like ruthenium on carbon (Ru/C) can be used for the N-methylation of amines with formaldehyde. nih.gov

A representative reaction scheme for the N-methylation of a diamine precursor is shown below: 4-Iodobenzene-1,2-diamine + CH₂O + Reducing Agent → 4-Iodo-N¹-methylbenzene-1,2-diamine

Catalyst/Reagent System C1 Source Reducing Agent Typical Conditions Key Features
(CAAC)CuCl/PMHSParaformaldehydePMHSnBu₂O, 80 °C, 18 hHigh efficiency for N-methylation of aromatic amines. acs.org
Ru/CFormaldehydeH₂Methanol (B129727), 70 °CHeterogeneous catalyst, good functional group compatibility. nih.gov
NaBH₃CN or NaBH(OAc)₃FormaldehydeInherentDCE or THFMild and selective, tolerates various functional groups. organic-chemistry.org

Nitro Group Reduction in Precursor Aromatic Nitro Compounds

A common and effective strategy for synthesizing aromatic amines is the reduction of a corresponding nitroaromatic precursor. In the synthesis of this compound, a plausible route involves the reduction of a precursor like 4-iodo-1-methylamino-2-nitrobenzene or 4-iodo-2-methylamino-1-nitrobenzene.

The chemoselective reduction of a nitro group in the presence of other sensitive functional groups, such as a halogen atom or an N-alkyl group, is a critical aspect of this approach. acs.orgrsc.orgfudan.edu.cn A variety of reducing systems are available, ranging from catalytic hydrogenation to the use of metal catalysts with transfer hydrogenation sources.

Commonly Used Reduction Methods:

Catalytic Hydrogenation: This method often employs catalysts like Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel with hydrogen gas. It is a clean and efficient method, but care must be taken to avoid dehalogenation, particularly with iodo-substituted compounds.

Metal-Based Reductants: Metals such as iron, tin, or zinc in acidic media are classic reagents for nitro group reduction.

Transfer Hydrogenation: This involves the use of a hydrogen donor, such as ammonium (B1175870) formate (B1220265) or hydrazine, in the presence of a catalyst (e.g., Pd/C, Au/TiO₂). fudan.edu.cn This method can offer excellent chemoselectivity. fudan.edu.cn

Enzymatic Reduction: Certain nitroreductase enzymes can catalyze the chemoselective reduction of aromatic nitro groups to the corresponding hydroxylamino or amino groups, demonstrating high specificity. nih.govnih.gov

A key advantage of this strategy is the wide availability of substituted nitroaromatic starting materials. For example, a synthetic pathway could start with o-nitroaniline, which is then methylated and iodinated before the final nitro group reduction. patsnap.com

Reducing System Key Features Potential Issues
H₂/Pd/CHigh efficiency, clean byproducts.Risk of dehalogenation (C-I bond cleavage).
Fe/HCl or SnCl₂/HClCost-effective, widely used.Stoichiometric metal waste, harsh acidic conditions.
Ammonium Formate/CatalystMild conditions, good chemoselectivity. fudan.edu.cnCatalyst dependent, may require optimization.
Iron(III) catalyst/SilaneChemoselective for nitro groups over halides and other functionalities. rsc.orgRequires specific catalyst preparation.

Halogenation Techniques for Introducing Iodine Atom

The introduction of the iodine atom at the desired position on the benzene ring is a pivotal step. The choice of iodination method depends on the nature of the substrate and the desired regioselectivity.

Direct iodination of an N-methylbenzene-1,2-diamine precursor is an example of electrophilic aromatic substitution (SEAr). The amino and methylamino groups are strong activating groups, directing the incoming electrophile to the ortho and para positions. In this case, iodination would be directed to the position para to the stronger activating group and ortho to the other.

Common iodinating agents for activated aromatic systems include:

Molecular Iodine (I₂): Often used with an oxidizing agent or a Lewis acid to generate a more potent electrophile.

N-Iodosuccinimide (NIS): A milder and often more selective iodinating agent. organic-chemistry.orgcolab.ws It can be activated by acids like trifluoroacetic acid or Lewis acids. organic-chemistry.org

The high activation of the diamine substrate makes it susceptible to over-iodination and potential side reactions. Therefore, controlling the reaction conditions is essential for achieving the desired mono-iodinated product. acs.org

Iodinating Reagent Activator/Solvent Key Characteristics
N-Iodosuccinimide (NIS)Trifluoroacetic acid (TFA)Efficient for activated benzenes at room temperature. colab.ws
N-Iodosuccinimide (NIS)Silver mesylateForms a highly electrophilic sulfonyl-based hypoiodite. acs.org
Iodine (I₂)Silver(I) triflimideCatalyst for activating NIS for iodination of anilines.
Iodine (I₂)m-Iodosylbenzoic acidOxidative iodination of activated ketones and aromatic rings. mdpi.com

Directed ortho-metalation (DoM) is a powerful technique for achieving regioselective functionalization of aromatic rings. wikipedia.orgchem-station.com This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. wikipedia.orgorganic-chemistry.org This intermediate then reacts with an electrophile, in this case, iodine, to introduce the substituent at the targeted position. commonorganicchemistry.comcommonorganicchemistry.com

For a precursor to this compound, one of the amino groups would need to be protected with a suitable DMG. Common DMGs for amines include amides or carbamates. organic-chemistry.org The DMG directs the lithiation to the adjacent ortho position.

The general sequence is as follows:

Protection of one or both amino groups of a benzene-1,2-diamine derivative with a DMG.

Treatment with a strong base (e.g., n-butyllithium or s-butyllithium) to effect ortho-lithiation. harvard.edu

Quenching the resulting aryllithium species with an iodine source (e.g., I₂). commonorganicchemistry.com

Deprotection of the DMG to reveal the free amine.

This method offers excellent regiocontrol, which is often difficult to achieve through classical electrophilic substitution. youtube.com

An alternative pathway to aryl iodides involves the use of arylhydrazines. A developed metal- and base-free method allows for the synthesis of aryl iodides from arylhydrazine hydrochlorides and molecular iodine. nih.govnih.govresearchgate.net In this reaction, the arylhydrazine is oxidized by iodine to form an arenediazonium salt intermediate. nih.govresearchgate.net This intermediate then undergoes a single-electron transfer from an iodide anion to generate an aryl radical and an iodine radical, which combine to form the aryl iodide. nih.govresearchgate.net

This method is notable for proceeding under relatively mild conditions (e.g., in DMSO at 60 °C) and tolerating a variety of functional groups. nih.govresearchgate.net

A related and more traditional method is the Sandmeyer reaction , which involves the diazotization of a primary aromatic amine to form a diazonium salt, followed by displacement with an iodide salt (often KI). organic-chemistry.orgwikipedia.orgnumberanalytics.com This reaction is a cornerstone of aromatic chemistry for introducing a wide range of substituents, including iodine, that are not easily introduced by direct substitution. organic-chemistry.orgthieme-connect.de A precursor such as 4-amino-N1-methylbenzene-1,2-diamine could theoretically be converted to the target compound via this reaction, although chemoselectivity between the two amino groups would be a critical challenge. nih.gov

Convergent and Divergent Synthetic Pathways

The synthesis of this compound can be designed using both convergent and divergent strategies. A convergent approach would involve the synthesis of key fragments of the molecule separately, which are then combined in the final steps. A divergent approach, on the other hand, would start from a common intermediate that is then elaborated to the final product through a series of reactions.

A plausible and commonly employed approach for the synthesis of this compound is through a sequential functionalization strategy. This linear sequence of reactions allows for controlled introduction of the iodo and N-methyl groups onto a benzene-1,2-diamine precursor framework. A representative synthetic scheme is outlined below, starting from the readily available 4-nitroaniline (B120555).

Step 1: Iodination of 4-nitroaniline

The first step involves the regioselective iodination of 4-nitroaniline to produce 4-iodo-2-nitroaniline (B1312708). The nitro group is a meta-director; however, the strongly activating amino group directs electrophilic substitution to the ortho and para positions. Since the para position is blocked, iodination occurs at the ortho position to the amino group. Several methods can be employed for this transformation.

One common method is the use of iodine monochloride (ICl) in a suitable solvent like acetonitrile (B52724) or acetic acid. prepchem.comprepchem.com Another approach involves the use of iodine in the presence of an oxidizing agent or a silver salt, such as silver sulfate, in ethanol (B145695). tandfonline.com A Sandmeyer-type reaction, involving diazotization of 2-amino-5-iodonitrobenzene, is another possibility, though it starts from a more complex precursor. chemicalbook.com

Reagent SystemSolventNotes
Iodine Monochloride (ICl)Acetonitrile or Acetic AcidA common and effective method for iodination. prepchem.comprepchem.com
Iodine / Silver AcetateAcetonitrileProvides a source of electrophilic iodine. chemicalbook.com
Iodine / Silver SulfateEthanolA mild method for iodinating anilines. tandfonline.com
Sodium Nitrite / Sulfuric Acid / Sodium IodideWaterA Sandmeyer reaction starting from 4-nitroaniline. tcd.ietcd.ie
Iodic Acid / Acetic Anhydride / Sulfuric AcidAcetic AcidA method for iodinating deactivated arenes. nih.gov

Step 2: Methylation of 4-iodo-2-nitroaniline

The subsequent step is the methylation of the amino group of 4-iodo-2-nitroaniline to yield N-methyl-4-iodo-2-nitroaniline. This can be achieved using a variety of methylating agents. The choice of reagent and conditions is crucial to ensure mono-methylation and avoid di-methylation.

Step 3: Reduction of the Nitro Group

The final step in this sequence is the reduction of the nitro group in N-methyl-4-iodo-2-nitroaniline to an amino group, yielding the target compound, this compound. This reduction is a standard transformation in organic synthesis and can be accomplished using various reducing agents. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere is a clean and efficient method. nih.gov Alternatively, metal-acid systems such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) can be used. nih.gov Other reducing agents like sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst have also been reported for the reduction of nitroanilines. rsc.org

Reducing AgentConditionsNotes
H₂ / Pd/C or PtO₂Methanol or EthanolA clean and efficient method. nih.gov
Sn / HClEthanolA classic method for nitro group reduction.
Fe / HCl or Acetic AcidEthanol/WaterAn economical and widely used method.
NaBH₄ / CatalystVariesCan be used for the reduction of nitro groups. rsc.org

Multi-component reactions (MCRs), where three or more reactants combine in a one-pot reaction to form a product that contains substantial portions of all reactants, offer an attractive alternative to sequential syntheses due to their inherent atom and step economy. nih.gov While a specific MCR for the direct synthesis of this compound is not prominently reported in the literature, a hypothetical approach can be conceptualized based on known MCRs involving o-phenylenediamines.

For instance, a one-pot reaction could potentially be designed involving an appropriately substituted precursor that already contains the iodo- and methylamino- functionalities, which then undergoes a cyclization or condensation reaction with other components. More realistically, an MCR could be employed to construct the core diamine ring system, with the iodo- and methyl- groups being introduced in subsequent steps or being present on one of the starting components.

Several iodine-catalyzed MCRs have been developed for the synthesis of various nitrogen-containing heterocycles. beilstein-journals.orgresearchgate.netnih.gov For example, molecular iodine has been used to catalyze the synthesis of pyrazoles and triazines. beilstein-journals.orgresearchgate.net It is conceivable that a novel MCR could be developed where an iodo-substituted aniline (B41778) or a related precursor participates in a reaction with other components to form the desired diamine structure. However, this remains a theoretical proposition requiring further research and development.

Green Chemistry Principles in Synthesis of this compound

The application of green chemistry principles is increasingly important in modern organic synthesis to minimize environmental impact. rsc.org

The choice of solvent plays a critical role in the environmental footprint of a synthetic process. In the proposed synthesis of this compound, several opportunities exist for employing greener solvents.

For the iodination step, traditional solvents like acetonitrile and acetic acid can be effective, but greener alternatives are being explored. Water has been reported as an eco-friendly solvent for the iodination of aromatic compounds under certain conditions. eurekaselect.com Polyethylene glycol (PEG) has also been investigated as a recyclable and benign reaction medium for iodination reactions. researchgate.net

For the reduction of the nitro group, alcohols like ethanol and methanol are commonly used and are relatively benign. Water can also be used as a solvent in conjunction with certain reducing agents. The use of supercritical fluids, such as supercritical carbon dioxide, represents an even greener alternative, although it requires specialized equipment.

Synthetic StepConventional SolventsGreener Alternatives
IodinationAcetonitrile, Acetic AcidWater, Polyethylene Glycol (PEG) eurekaselect.comresearchgate.net
MethylationDimethylformamide (DMF), Acetone (B3395972)Greener solvent selection would depend on the specific methylating agent used.
Nitro ReductionEthanol, MethanolWater, Supercritical CO₂

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. rsc.org In the sequential synthesis of this compound, the atom economy of each step should be considered.

Substitution reactions, such as the iodination step, often have lower atom economy as they generate byproducts. For example, in the iodination using ICl, HCl is a byproduct. In the Sandmeyer reaction, nitrogen gas is evolved, and other salts are formed as waste. tcd.ietcd.ie

Addition and rearrangement reactions generally have higher atom economy. rsc.org Catalytic reactions are also preferred as the catalyst is used in small amounts and can often be recycled, reducing waste. The catalytic hydrogenation for the reduction of the nitro group is an example of a high atom economy reaction, where the only byproduct is water.

Purification and Isolation Techniques for Synthetic Intermediates and Final Compound

The purification of the synthetic intermediates and the final product, this compound, is crucial to obtain a compound of high purity. Common techniques include recrystallization and chromatography.

Recrystallization: This is a widely used technique for purifying solid compounds. rubingroup.org The choice of solvent is critical and is based on the principle that the compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent. For the intermediates like 4-iodo-2-nitroaniline and the final product, which are likely to be solids, recrystallization from a suitable solvent or solvent pair (e.g., ethanol/water) can be an effective purification method. tcd.ienih.gov It is important to note that some vicinal diamines can react with acetone during recrystallization, so this solvent should be used with caution. nih.gov

Chromatography: Column chromatography is a versatile technique for separating mixtures of compounds. For the purification of the intermediates and the final product, silica (B1680970) gel column chromatography is a common choice. prepchem.com The selection of the eluent system is optimized to achieve good separation of the desired compound from any impurities. High-performance liquid chromatography (HPLC) can be used for both analytical and preparative-scale purification of aromatic amines, often after derivatization to enhance detection. sigmaaldrich.comwaters.com Ligand-exchange chromatography has also been reported for the separation of diamines. documentsdelivered.com

The purification of diamines can sometimes be challenging due to their basicity and potential for oxidation. Distillation under reduced pressure can be a suitable method for purifying liquid diamines or those with a sufficiently low boiling point. google.com

Chemical Reactivity and Derivatization of 4 Iodo N1 Methylbenzene 1,2 Diamine

Cyclocondensation Reactions to Form Heterocyclic Scaffolds

The vicinal diamine functionality of 4-Iodo-N1-methylbenzene-1,2-diamine is a precursor for the synthesis of several important classes of nitrogen-containing heterocycles. These reactions typically involve the condensation of the diamine with a reagent that provides the remaining atoms needed to form the new ring.

Formation of Benzimidazole (B57391) Derivatives

Benzimidazoles, characterized by a fusion of benzene (B151609) and imidazole (B134444) rings, are a prominent class of heterocyclic compounds with significant applications in medicinal chemistry and materials science. nih.gov The synthesis of benzimidazole derivatives from this compound can be achieved through condensation with various carbonyl compounds. nih.govresearchgate.net

One common method involves the reaction with aldehydes. nih.govresearchgate.net In a typical procedure, the diamine is treated with an aldehyde in the presence of an oxidizing agent or a catalyst. For instance, the condensation of o-phenylenediamines with aldehydes can be carried out using hydrogen peroxide and hydrochloric acid in acetonitrile (B52724) at room temperature, offering a quick and efficient route to 2-substituted benzimidazoles. organic-chemistry.org Another approach utilizes hypervalent iodine as the oxidant, which also proceeds under mild conditions with short reaction times. organic-chemistry.org

The reaction with carboxylic acids or their derivatives also yields benzimidazoles. researchgate.net For example, a one-pot synthesis can be performed by reacting the diamine with a carboxylic acid, often in the presence of a dehydrating agent or under high-temperature conditions to facilitate the cyclization.

The general scheme for benzimidazole formation is depicted below:

Scheme 1: General synthesis of benzimidazole derivatives from this compound.

A variety of catalysts and reaction conditions have been developed to optimize the synthesis of benzimidazoles, including the use of microwave irradiation to accelerate the reaction and improve yields. nih.govorganic-chemistry.org

Synthesis of Quinoxaline (B1680401) and Related Nitrogen Heterocycles

Quinoxalines are another important class of nitrogen-containing heterocycles that can be synthesized from this compound. These compounds are formed by the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.govnih.govsapub.org This reaction, often referred to as the Hinsberg quinoxaline synthesis, is a widely used method for preparing these bicyclic systems. nih.gov

The reaction typically proceeds by mixing the diamine with a 1,2-diketone, such as benzil, in a suitable solvent. nih.gov The reaction can be catalyzed by acids or performed under neutral or even basic conditions. nih.govsapub.org Various catalysts, including heteropolyoxometalates supported on alumina, have been shown to be effective for this transformation, allowing the reaction to proceed at room temperature with high yields. nih.gov

The general reaction is as follows:

Scheme 2: General synthesis of quinoxaline derivatives from this compound.

The scope of the reaction is broad, accommodating a wide range of substituted o-phenylenediamines and 1,2-dicarbonyl compounds, leading to a diverse library of quinoxaline derivatives. nih.govsapub.org

Exploration of Benzotriazine Formation Pathways

Benzotriazines are a class of heterocyclic compounds containing a benzene ring fused to a triazine ring. There are two isomeric forms, 1,2,3-benzotriazine (B1250035) and the more extensively studied 1,2,4-benzotriazine. researchgate.net The synthesis of 1,2,4-benzotriazines can be approached from o-phenylenediamine derivatives, although the direct conversion of this compound is less commonly documented than that for benzimidazoles and quinoxalines.

Cross-Coupling Reactions at the Aryl Iodide Moiety

The iodine atom in this compound provides a reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the functionalization of the benzimidazole or other heterocyclic scaffolds formed in the initial cyclocondensation step, or for the derivatization of the diamine itself before cyclization.

Palladium-Catalyzed Carbon-Carbon Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are among the most important methods for forming carbon-carbon bonds. The aryl iodide of this compound is an excellent substrate for these transformations. nih.gov

Suzuki Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. uwindsor.ca This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 4-position of the diamine. The general catalytic cycle involves oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with the organoboron compound and reductive elimination to form the new C-C bond and regenerate the catalyst. youtube.com

Sonogashira Coupling: The Sonogashira coupling is a method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne. organic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orgnih.gov This reaction would allow for the introduction of an alkynyl group onto the benzene ring of this compound.

Heck Reaction: The Heck reaction is the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. nih.gov This reaction offers a route to introduce vinyl groups or more complex unsaturated moieties at the iodo-substituted position.

Below is a table summarizing these palladium-catalyzed reactions with representative examples of coupling partners.

Reaction Coupling Partner Catalyst System (Typical) Product Type
SuzukiArylboronic acidPd(PPh₃)₄, Base (e.g., Na₂CO₃)Biaryl
SonogashiraTerminal alkynePdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)Arylalkyne
HeckAlkenePd(OAc)₂, PPh₃, Base (e.g., Et₃N)Substituted alkene

Copper-Catalyzed Carbon-Heteroatom Coupling Reactions (e.g., Ullmann-type)

Copper-catalyzed cross-coupling reactions, particularly Ullmann-type reactions, are effective for forming carbon-heteroatom bonds, such as C-N, C-O, and C-S bonds. organic-chemistry.org The aryl iodide in this compound is a suitable electrophile for these transformations. ucf.eduresearchgate.net

The classic Ullmann condensation involves the coupling of an aryl halide with an alcohol, amine, or thiol in the presence of a stoichiometric amount of copper at high temperatures. organic-chemistry.org More modern protocols often use catalytic amounts of copper, often with a ligand, and proceed under milder conditions. organic-chemistry.orgresearchgate.net For example, the N-arylation of amides and the O-arylation of alcohols with aryl iodides have been successfully achieved using copper iodide as a catalyst. ucf.eduresearchgate.net

An example of an Ullmann-type reaction is the coupling of an aryl iodide with an amide, which can be catalyzed by copper iodide. ucf.eduresearchgate.net This would allow for the introduction of an amido group at the 4-position of the diamine.

Reaction Nucleophile Catalyst System (Typical) Product Type
Ullmann C-N CouplingAmine, AmideCuI, Ligand (e.g., 1,10-phenanthroline), BaseArylamine, Arylamide
Ullmann C-O CouplingAlcohol, PhenolCuI, BaseAryl ether
Ullmann C-S CouplingThiolCuI, BaseAryl sulfide

Nickel-Catalyzed Reactions with Aryl Iodides

Currently, there is no specific information available in peer-reviewed journals or patents detailing the nickel-catalyzed cross-coupling reactions of this compound with other aryl iodides. In principle, the aryl iodide moiety of the molecule could participate in nickel-catalyzed homocoupling or cross-coupling reactions. However, without experimental data, the reaction conditions, catalyst systems, and product outcomes remain speculative.

Transformations Involving Amine Functionalities

The presence of both a primary and a secondary amine group on the benzene ring provides multiple sites for chemical modification. The electronic environment created by the methyl and iodo substituents is expected to influence the nucleophilicity and regioselectivity of these reactions.

Acylation and Sulfonylation Reactions

Detailed studies on the acylation and sulfonylation of this compound are not currently published. It is anticipated that the amine groups would react with acylating agents (like acyl chlorides or anhydrides) and sulfonylating agents (like sulfonyl chlorides) to form the corresponding amides and sulfonamides. The relative reactivity of the primary versus the secondary amine would depend on steric hindrance and electronic factors.

Alkylation and Arylation of Nitrogen Centers

Specific protocols for the N-alkylation or N-arylation of this compound have not been reported. Generally, such transformations can be achieved using alkyl halides or aryl halides under various catalytic (e.g., Buchwald-Hartwig amination) or classical conditions. The potential for mono- or di-alkylation/arylation exists, and the regioselectivity would be a key aspect to investigate.

Formation of Schiff Bases and Related Imines

The primary amine group of this compound is expected to undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). This is a common reaction for o-phenylenediamines. The resulting imines could be valuable intermediates for the synthesis of more complex heterocyclic systems. However, specific examples and reaction conditions for this compound are not documented.

Regioselective Functionalization and Cascade Reactions

The differential reactivity of the two amine groups and the presence of the iodo substituent create opportunities for regioselective reactions and the design of cascade reaction sequences.

Differential Reactivity of Primary and Secondary Amine Groups

The primary amine is generally more sterically accessible and, in many cases, more nucleophilic than the secondary amine. This difference could be exploited to achieve selective functionalization. For instance, acylation or reaction with specific aldehydes might occur preferentially at the primary amine under controlled conditions. The electronic influence of the para-iodo and meta-methyl groups on the relative basicity and nucleophilicity of the two amines would be a critical factor in determining this selectivity, but this has not been experimentally determined.

Exploiting the Iodine as a Directing Group for Further Functionalization

The presence of an iodine atom on the aromatic ring of this compound offers a valuable synthetic handle for the introduction of a wide array of functional groups through various transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak and susceptible to oxidative addition to low-valent transition metal complexes, such as those of palladium, which is a cornerstone of its utility in chemical synthesis. This reactivity allows for the iodine to act as a directing group, enabling regioselective functionalization at the C4-position of the benzene ring.

While specific, detailed research findings on the derivatization of this compound are not extensively documented in readily accessible literature, the general principles of aryl iodide reactivity provide a strong basis for predicting its behavior in cross-coupling reactions. The electron-donating nature of the two amino groups on the ring can influence the reactivity of the aryl iodide, potentially facilitating the oxidative addition step in many catalytic cycles.

Common palladium-catalyzed reactions that are expected to be highly effective for the functionalization of this compound include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These methodologies would allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the position of the iodine atom.

Hypothetical Reaction Schemes and Expected Outcomes

Based on established catalytic methods, we can project the outcomes of various cross-coupling reactions with this compound. The following tables outline the expected products and general conditions for these transformations.

Table 1: Projected Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an aryl halide with an organoboron compound, catalyzed by a palladium(0) complex. This reaction would be expected to yield a variety of biaryl and substituted benzene derivatives.

Boronic Acid/EsterExpected ProductCatalyst System (Typical)
Phenylboronic acid4-Phenyl-N1-methylbenzene-1,2-diaminePd(PPh₃)₄, base (e.g., Na₂CO₃)
4-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-N1-methylbenzene-1,2-diaminePd(OAc)₂, ligand (e.g., SPhos), base
Pyridine-3-boronic acid4-(Pyridin-3-yl)-N1-methylbenzene-1,2-diaminePdCl₂(dppf), base (e.g., K₃PO₄)

Table 2: Projected Sonogashira Coupling Reactions

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. This would introduce an alkynyl moiety at the C4-position.

Terminal AlkyneExpected ProductCatalyst System (Typical)
Phenylacetylene4-(Phenylethynyl)-N1-methylbenzene-1,2-diaminePd(PPh₃)₂Cl₂, CuI, base (e.g., Et₃N)
Ethynyltrimethylsilane4-((Trimethylsilyl)ethynyl)-N1-methylbenzene-1,2-diaminePd(OAc)₂, PPh₃, CuI, base
1-Heptyne4-(Hept-1-yn-1-yl)-N1-methylbenzene-1,2-diaminePdCl₂(PPh₃)₂, CuI, base (e.g., DIPA)

Table 3: Projected Heck-Mizoroki Coupling Reactions

The Heck-Mizoroki reaction forms a C-C bond by coupling the aryl iodide with an alkene. This would result in the formation of a substituted styrenyl-type derivative.

AlkeneExpected ProductCatalyst System (Typical)
Styrene4-(2-Phenylvinyl)-N1-methylbenzene-1,2-diaminePd(OAc)₂, P(o-tolyl)₃, base (e.g., Et₃N)
Methyl acrylateMethyl 3-(4-(methylamino)-3-aminophenyl)acrylatePdCl₂, PPh₃, base (e.g., NaOAc)
Acrylonitrile3-(4-(Methylamino)-3-aminophenyl)acrylonitrilePd(OAc)₂, ligand (e.g., CataCXium A), base

Table 4: Projected Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, coupling the aryl iodide with an amine. This would lead to the synthesis of more complex diamine or triamine structures.

AmineExpected ProductCatalyst System (Typical)
Aniline (B41778)N1-Methyl-4-phenylaminobenzene-1,2-diaminePd₂(dba)₃, ligand (e.g., XPhos), base (e.g., NaOtBu)
Morpholine4-Morpholino-N1-methylbenzene-1,2-diaminePd(OAc)₂, ligand (e.g., RuPhos), base (e.g., K₂CO₃)
Benzylamine4-(Benzylamino)-N1-methylbenzene-1,2-diaminePd₂(dba)₃, ligand (e.g., BINAP), base (e.g., Cs₂CO₃)

The successful execution of these reactions would provide a diverse library of derivatives of this compound, each with unique electronic and steric properties. Further intramolecular reactions of the resulting products could also lead to the synthesis of various heterocyclic compounds, such as benzimidazoles, which are of significant interest in medicinal chemistry. The specific reaction conditions, including the choice of catalyst, ligand, base, and solvent, would need to be empirically optimized to achieve high yields and purity of the desired products.

Advanced Spectroscopic and Structural Elucidation of 4 Iodo N1 Methylbenzene 1,2 Diamine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

Proton (¹H) NMR for Structural Connectivity and Purity Assessment

Proton (¹H) NMR spectroscopy is instrumental in defining the proton framework of a molecule. For 4-Iodo-N1-methylbenzene-1,2-diamine, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the amine protons, and the methyl group protons.

The aromatic region would likely display a complex pattern due to the substitution on the benzene (B151609) ring. The proton ortho to the iodine atom is expected to be a doublet, while the other two aromatic protons would likely appear as a doublet and a doublet of doublets, respectively. The chemical shifts of these protons are influenced by the electronic effects of the iodo and two amino substituents.

The N-H protons of the primary (-NH₂) and secondary (-NHCH₃) amines would appear as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature. The methyl group (-CH₃) attached to the nitrogen would produce a sharp singlet, integrating to three protons. The precise chemical shift of this methyl group helps to confirm its attachment to a nitrogen atom. The integration of these signals provides a quantitative measure of the protons in different environments, which is crucial for purity assessment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic CH 6.5 - 7.5 m 3H
-NH₂ 3.5 - 5.0 br s 2H
-NHCH₃ 3.0 - 4.5 br s 1H
-CH₃ 2.8 - 3.0 s 3H

Note: Predicted values are based on analogous structures. Actual values may vary depending on solvent and experimental conditions.

Carbon (¹³C) NMR for Carbon Framework Elucidation

Carbon (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Due to the lack of symmetry in this compound, the ¹³C NMR spectrum is expected to show seven distinct signals: six for the aromatic carbons and one for the methyl carbon.

The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon atom bonded to the iodine (C-I) will have its chemical shift significantly affected by the heavy atom effect. The carbons bonded to the nitrogen atoms (C-N) will appear in the characteristic range for aromatic amines. The remaining aromatic carbons will have shifts typical for substituted benzene rings. docbrown.info The aliphatic methyl carbon will appear at a much lower chemical shift (upfield) compared to the aromatic carbons. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Aromatic C-I 80 - 95
Aromatic C-N 135 - 150
Aromatic C-H 110 - 130
Aliphatic -CH₃ 25 - 35

Note: Predicted values are based on typical ranges for similar functional groups.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complex Structural Assignments

For complex molecules or where 1D spectra show overlapping signals, 2D NMR techniques are indispensable. researchgate.net

COSY (Correlation Spectroscopy): This homonuclear experiment would reveal correlations between scalar-coupled protons. In this compound, it would be used to establish the connectivity between the adjacent protons on the aromatic ring, helping to definitively assign their positions relative to each other.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would allow for the unambiguous assignment of each aromatic proton to its corresponding carbon atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity (typically < 5 Å), regardless of their bonding connectivity. ic.ac.uk It would be useful to confirm the spatial relationship between the methyl group and the adjacent amine proton or the proton on the aromatic ring at position 6.

Halogen NMR (e.g., ¹²⁷I NMR) for Iodine Environment Characterization

Iodine-127 (¹²⁷I) is an NMR active nucleus, but its study is challenging. huji.ac.il As a quadrupolar nucleus (spin I = 5/2), its interaction with an asymmetric electric field gradient at the nucleus leads to very rapid relaxation and consequently, extremely broad NMR signals. huji.ac.ilresearchgate.net For an iodine atom covalently bonded to an aromatic ring, as in this compound, the environment is highly asymmetric. This would likely result in a signal too broad to be detected by standard high-resolution NMR spectrometers. huji.ac.il

However, if a signal could be observed, potentially using specialized solid-state NMR techniques or in specific solvents, it could provide unique information about the electronic environment and the nature of the carbon-iodine bond. researchgate.netpascal-man.com The chemical shift in ¹²⁷I NMR is highly sensitive to the oxidation state and coordination of the iodine atom. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a compound by measuring its mass with very high accuracy. For this compound (C₇H₉IN₂), the exact mass of the neutral molecule is 247.98050 Da.

HRMS analysis, typically using electrospray ionization (ESI), would show a prominent peak for the protonated molecule, [M+H]⁺, at m/z 248.98833. The high accuracy of this measurement allows for the unambiguous confirmation of the molecular formula. Predicted collision cross-section (CCS) values can further aid in structural confirmation. uni.lu

Fragmentation analysis provides insight into the molecule's structure. Common fragmentation pathways would include the loss of the methyl group (•CH₃), the loss of the iodine atom (•I), and cleavage of the amine groups.

Table 3: Predicted HRMS Data for this compound Adducts

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 248.98833 142.0
[M+Na]⁺ 270.97027 143.0
[M+K]⁺ 286.94421 146.6
[M+NH₄]⁺ 266.01487 158.1

Data sourced from PubChemLite, calculated using CCSbase. uni.lu

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light in Raman spectroscopy corresponds to specific bond vibrations, making these methods excellent for functional group identification.

For this compound, the spectra would be characterized by several key vibrational bands:

N-H Stretching: The primary amine (-NH₂) would show two bands (symmetric and asymmetric stretches) in the 3300-3500 cm⁻¹ region. The secondary amine (-NH-) would show a single band in the same region.

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group appears just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations typically occur in the 1450-1600 cm⁻¹ region.

N-H Bending: The bending vibration for the primary amine is found around 1600 cm⁻¹.

C-N Stretching: These vibrations for aromatic amines are typically observed in the 1250-1360 cm⁻¹ range.

C-I Stretching: The carbon-iodine bond gives rise to a strong vibration in the far-infrared region, typically between 500 and 600 cm⁻¹.

Table 4: Characteristic IR/Raman Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Frequency Range (cm⁻¹)
Primary Amine (-NH₂) Symmetric & Asymmetric Stretch 3300 - 3500
Secondary Amine (-NH-) Stretch 3300 - 3500
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 2960
Aromatic C=C Ring Stretch 1450 - 1600
Primary Amine (-NH₂) Bend 1590 - 1650
Aromatic C-N Stretch 1250 - 1360

X-ray Diffraction Studies for Solid-State Molecular and Crystal Structure Determination

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical consideration in the fields of pharmaceuticals and materials science, as different polymorphs can exhibit distinct physical properties. Aromatic amines are known to exhibit polymorphism, and it is conceivable that this compound could also crystallize in different forms depending on conditions such as the solvent used for crystallization, temperature, and pressure. nih.govacs.org

Each polymorph would have a unique crystal lattice and, consequently, distinct X-ray diffraction patterns. The analysis of these patterns would allow for the identification and characterization of each crystalline form. Hypothetical crystallographic data for two potential polymorphs of this compound are presented in Table 1 for illustrative purposes. These theoretical forms, designated as Form I and Form II, showcase how different packing arrangements could arise, for instance, in a monoclinic versus an orthorhombic system.

Table 1: Hypothetical Crystallographic Data for Polymorphs of this compound

ParameterForm I (Hypothetical)Form II (Hypothetical)
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁/cPbca
a (Å)12.510.2
b (Å)7.418.5
c (Å)19.09.8
α (°)9090
β (°)10490
γ (°)9090
Volume (ų)1700.51852.2
Z48
Calculated Density (g/cm³)1.9351.789

This data is hypothetical and for illustrative purposes only, based on typical values for related organic compounds.

The crystal packing of this compound would be significantly influenced by intermolecular interactions, particularly hydrogen bonds involving the primary and secondary amine groups. The nitrogen atoms of the amine groups can act as hydrogen bond donors, while the lone pairs on the nitrogen atoms can act as acceptors.

It is anticipated that the primary amine (-NH₂) and the N-methylamino (-NHCH₃) groups would participate in a network of intermolecular hydrogen bonds. These could take the form of N-H···N interactions, linking molecules into chains, dimers, or more complex three-dimensional architectures. The specific nature of this network would be a defining feature of the crystal structure.

In addition to conventional hydrogen bonds, the iodine atom introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where the halogen atom acts as an electrophilic species, interacting with a Lewis base. The iodine atom in this compound could potentially form I···N or I···I interactions, further stabilizing the crystal lattice. Studies on halogenated phenols have highlighted the importance of such interactions in directing crystal packing. nih.govyoutube.com

A hypothetical summary of potential intermolecular interactions is provided in Table 2.

Table 2: Potential Intermolecular Interactions in Crystalline this compound

Interaction TypeDonorAcceptorTypical Distance (Å)
Hydrogen BondN-H (primary amine)N (amine)2.9 - 3.2
Hydrogen BondN-H (secondary amine)N (amine)2.9 - 3.2
Halogen BondC-IN (amine)3.0 - 3.5
π-π StackingBenzene RingBenzene Ring3.3 - 3.8

This data is hypothetical and for illustrative purposes, based on known interactions in similar chemical structures.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy is a valuable tool for probing the electronic structure of molecules containing chromophores. The benzene ring and the amino groups in this compound constitute a chromophoric system. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands corresponding to π → π* transitions within the aromatic ring and n → π* transitions involving the non-bonding electrons of the nitrogen atoms. The positions and intensities of these bands would be influenced by the substituents on the benzene ring.

The amino groups (-NH₂ and -NHCH₃) are strong activating groups and act as auxochromes, typically causing a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. The iodine atom, being a halogen, can also influence the electronic transitions through its inductive and resonance effects. It is anticipated that the primary π → π* transitions would occur in the range of 240-300 nm. The n → π* transitions are generally weaker and may appear as a shoulder on the main absorption bands.

Table 3 provides a hypothetical summary of the expected UV-Vis absorption data for this compound in a common solvent like ethanol (B145695), based on data from similar anilines. researchgate.netresearchgate.netnist.gov

Table 3: Hypothetical UV-Vis Absorption Data for this compound in Ethanol

Transitionλ_max (nm) (Hypothetical)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) (Hypothetical)
π → π~245~8,000
π → π~295~2,500
n → π*~340 (shoulder)~500

This data is hypothetical and for illustrative purposes only, based on spectroscopic data of related aniline (B41778) derivatives.

Computational and Theoretical Investigations of 4 Iodo N1 Methylbenzene 1,2 Diamine

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the fundamental properties of molecules. However, specific computational data for 4-Iodo-N1-methylbenzene-1,2-diamine is not available.

Density Functional Theory (DFT) for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to determine the optimized geometry and electronic properties of molecules. A DFT study on this compound would calculate bond lengths, bond angles, and dihedral angles to describe its three-dimensional structure. Furthermore, it would provide insights into the distribution of electron density, which is crucial for understanding the molecule's polarity and intermolecular interactions. At present, no such specific calculations have been published for this compound.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict spectroscopic data, which aids in the characterization of compounds. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies for this compound would be valuable for its identification and structural elucidation. While the prediction of NMR chemical shifts using DFT is a common practice with a high degree of accuracy for organic molecules, this has not been specifically applied to the target compound in available literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap, Reactivity Indices)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical stability. Analysis of these orbitals and related reactivity indices for this compound would offer predictions about its behavior in chemical reactions. This information is currently not available in published research.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations could be employed to study the conformational flexibility of this compound. These simulations would reveal how the molecule behaves over time, including the rotation around single bonds and the potential for different stable conformations (conformers). Such studies are essential for understanding how the molecule might interact with biological targets, but no MD simulation results have been reported for this specific compound.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying transition states and calculating activation energies.

Computational Elucidation of Amination and Halogenation Pathways

Theoretical studies could investigate the mechanisms of reactions involving this compound, such as further amination or transformations involving the iodine substituent. These studies would map out the energy profiles of potential reaction pathways, providing insights into the feasibility and kinetics of such chemical processes. Currently, there are no published computational studies on the reaction mechanisms of this compound.

Understanding Ligand Exchange and Cross-Coupling Mechanisms

The presence of an iodo-substituent on the benzene (B151609) ring of this compound makes it a prime candidate for participation in transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the complex mechanisms of these reactions.

A theoretical investigation into the cross-coupling reactions of this compound would likely focus on the well-established catalytic cycle, which generally consists of three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

Oxidative Addition: This initial step would involve the insertion of a low-valent transition metal catalyst, typically a palladium(0) complex, into the carbon-iodine bond of this compound. DFT calculations can model the transition state of this process, providing insights into the activation energy and the influence of the N-methyl and amino groups on the reaction kinetics. The electron-donating nature of the diamine substituents would be expected to influence the electron density at the carbon-iodine bond, potentially affecting the rate of oxidative addition.

Transmetalation: Following oxidative addition, the resulting organopalladium(II) complex would undergo transmetalation with a suitable organometallic reagent (e.g., an organoboron compound in Suzuki-Miyaura coupling). Computational studies can help to understand the role of the base and the nature of the solvent in facilitating this step. The diamine moiety could potentially act as a bidentate ligand, coordinating to the metal center and influencing the geometry and reactivity of the intermediate complex.

Reductive Elimination: The final step is the reductive elimination of the coupled product from the metal center, regenerating the active catalyst. Theoretical calculations can determine the energy barrier for this step and predict the stereochemistry of the final product.

While no specific DFT studies on this compound are available, research on similar haloaniline compounds provides a framework for what might be expected. For instance, DFT studies on other aryl iodides have been instrumental in refining the understanding of these catalytic cycles. researchgate.net

Table 1: Hypothetical Mechanistic Steps in a Suzuki-Miyaura Coupling of this compound

StepReactantsProductComputational Insights
Oxidative AdditionThis compound + Pd(0)L_n(4-amino-3-(methylamino)phenyl)Pd(II)(I)L_nActivation energy, influence of amine groups
Transmetalation(4-amino-3-(methylamino)phenyl)Pd(II)(I)L_n + R-B(OR')_2(4-amino-3-(methylamino)phenyl)Pd(II)(R)L_nRole of base, solvent effects, potential ligand effects of the diamine
Reductive Elimination(4-amino-3-(methylamino)phenyl)Pd(II)(R)L_n4-R-N1-methylbenzene-1,2-diamine + Pd(0)L_nEnergy barrier, product stereochemistry

Non-Covalent Interaction (NCI) Analysis and Hirshfeld Surface Analysis for Intermolecular Interactions

The intermolecular interactions of this compound in the solid state are crucial for determining its crystal packing, melting point, and solubility. Non-Covalent Interaction (NCI) analysis and Hirshfeld surface analysis are two computational techniques used to visualize and quantify these weak interactions.

Non-Covalent Interaction (NCI) Analysis: NCI analysis is a method based on the electron density and its derivatives to identify and visualize non-covalent interactions in 3D space. nih.gov For this compound, an NCI analysis would be expected to reveal several types of interactions:

Hydrogen Bonding: The presence of N-H groups in the amino and methylamino moieties allows for the formation of hydrogen bonds, which would likely be a dominant feature in the crystal packing.

Halogen Bonding: The iodine atom can act as a halogen bond donor, interacting with electron-rich atoms like nitrogen or oxygen on neighboring molecules.

π-π Stacking: The aromatic benzene ring can participate in π-π stacking interactions with adjacent molecules.

Hirshfeld Surface Analysis: This method provides a graphical representation of the intermolecular contacts in a crystal. nih.govscirp.org The Hirshfeld surface is mapped with properties like dnorm (which highlights contacts shorter than van der Waals radii), allowing for a quantitative breakdown of the different types of intermolecular interactions. A Hirshfeld surface analysis of this compound would likely show significant contributions from H···H, C···H, and N···H contacts, corresponding to the interactions mentioned above. The presence of the iodine atom would also be evident in I···H or I···N contacts. Studies on other substituted anilines and phenylenediamines have demonstrated the utility of Hirshfeld surface analysis in understanding their solid-state structures. nih.gov

Table 2: Expected Intermolecular Interactions for this compound

Interaction TypeDonorAcceptorExpected Significance
Hydrogen BondN-HNHigh
Halogen BondC-IN, π-systemModerate
π-π StackingBenzene ringBenzene ringModerate
van der WaalsAll atomsAll atomsHigh (collectively)

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to a specific activity. nih.gov While QSAR is often associated with biological activity, it can also be applied to predict non-biological properties such as solubility, boiling point, or reactivity in a particular chemical transformation.

For derivatives of this compound, a QSAR model could be developed to predict a property of interest, for example, their efficacy as ligands in a specific catalytic reaction. The development of such a model would involve several steps:

Data Set Generation: A series of derivatives of this compound would need to be synthesized, with systematic variations in their structure (e.g., different substituents on the benzene ring or the nitrogen atoms).

Property Measurement: The non-biological activity of interest would be measured experimentally for each compound in the series.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each derivative. These can be classified as:

Constitutional: Molecular weight, number of atoms, etc.

Topological: Describing the connectivity of the molecule.

Geometrical: Related to the 3D structure of the molecule.

Quantum Chemical: Such as HOMO/LUMO energies, dipole moment, and atomic charges. fiu.edu

Model Development and Validation: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that correlates the descriptors with the measured property. frontiersin.org The model's predictive power would then be rigorously validated.

QSAR studies on substituted anilines have shown that properties like hydrophobicity (logP) and electronic parameters (Hammett constants) are often crucial descriptors. nih.gov A QSAR model for derivatives of this compound would likely incorporate similar descriptors, along with those that account for the presence of the iodine and the N-methyl group.

Table 3: Potential Descriptors for a QSAR Model of this compound Derivatives

Descriptor ClassExample DescriptorsRelevance
ConstitutionalMolecular WeightSize and mass of the molecule
ElectronicHammett constants, HOMO/LUMO energiesReactivity, interaction with metal centers
LipophilicitylogPSolubility in different media
StericMolar refractivity, Sterimol parametersInfluence on binding and steric hindrance

Exploration of Advanced Academic Applications of 4 Iodo N1 Methylbenzene 1,2 Diamine Derivatives

Ligand Design in Coordination Chemistry

The presence of two nitrogen donor atoms in a 1,2-diamine arrangement makes 4-Iodo-N1-methylbenzene-1,2-diamine a classic bidentate chelating ligand, capable of forming stable five-membered rings with metal ions. The N-methyl group introduces asymmetry and steric bulk, while the iodo group can influence the electronic properties and introduce potential for secondary interactions.

Synthesis of Metal Complexes with Transition Metals

Derivatives of this compound are expected to react with a wide variety of transition metal salts (e.g., chlorides, acetates, nitrates) to form stable coordination complexes. The synthesis would typically involve the reaction of the diamine ligand with a metal salt in a suitable solvent, such as ethanol (B145695) or acetonitrile (B52724), leading to the formation of complexes with varying stoichiometries (e.g., MLCl₂, ML₂Cl₂, where M is a divalent metal and L is the diamine ligand).

The N-methyl group can influence the solubility and crystal packing of the resulting complexes. The iodo-substituent, being a soft donor, may exhibit secondary interactions with soft metal centers or participate in halogen bonding, influencing the supramolecular assembly of the complexes.

Table 1: Hypothetical Transition Metal Complexes with this compound (L)

Complex FormulaMetal Ion (M)Expected GeometryPotential Characterization Techniques
[M(L)Cl₂]Co(II), Ni(II), Cu(II)Tetrahedral or Square PlanarFT-IR, UV-Vis, X-ray Crystallography
[M(L)₂]Cl₂Fe(II), Ru(II)OctahedralNMR, Mass Spectrometry, Elemental Analysis
[Pd(L)Cl₂]Pd(II)Square PlanarFT-IR, NMR, X-ray Crystallography
[Pt(L)Cl₂]Pt(II)Square PlanarFT-IR, NMR, X-ray Crystallography

Investigation of Coordination Modes and Geometries

The coordination of this compound to a metal center would primarily occur through the two nitrogen atoms, forming a chelate ring. The geometry of the resulting complex would be dictated by the coordination number and the electronic configuration of the metal ion. For instance, with late transition metals like Pd(II) and Pt(II), square planar geometries are anticipated. For first-row transition metals like Co(II), Ni(II), and Cu(II), tetrahedral or square planar geometries are likely, depending on the ligand field strength and steric factors. In the case of hexacoordinate complexes, such as with Fe(II) or Ru(II), an octahedral geometry would be expected.

The presence of the bulky iodine atom could lead to distortions from ideal geometries. Furthermore, the potential for the iodine to act as a bridging ligand could lead to the formation of polynuclear complexes springernature.com. The investigation of these coordination modes would heavily rely on single-crystal X-ray diffraction studies.

Catalytic Applications of Metal-Diamine Complexes

Metal complexes containing diamine ligands are well-established catalysts for a variety of organic transformations. The electronic and steric properties of the this compound ligand could offer unique advantages in catalysis.

The electron-donating N-methyl group can enhance the electron density on the metal center, which can be beneficial for oxidative addition steps in catalytic cycles. Conversely, the electron-withdrawing nature of the iodo group on the phenyl ring could modulate the Lewis acidity of the metal center.

A particularly interesting aspect is the role of the iodide itself. Iodide is known to accelerate many catalytic reactions involving transition metals by participating in oxidative addition, migration, and reductive elimination steps rsc.org. While the iodo-group in the ligand is covalently bound, its presence could influence the catalytic activity, potentially through stabilization of certain oxidation states of the metal or by participating in halogen bonding with substrates. Complexes of this ligand could be explored in reactions such as C-C and C-N coupling reactions rsc.org. For instance, palladium complexes could be investigated as catalysts in Suzuki or Heck coupling reactions, where the electronic and steric tuning provided by the ligand could influence the efficiency and selectivity.

Materials Science Applications

The unique combination of a polymerizable diamine, a methyl group, and a heavy iodine atom makes derivatives of this compound promising candidates for the development of advanced materials.

Precursors for Polymeric Materials and Functional Organic Materials

Phenylenediamine derivatives are known monomers for the synthesis of conjugated polymers like polyanilines arabjchem.org. The oxidative polymerization of this compound could lead to novel polymers with interesting properties. The N-methyl group can enhance the solubility of the resulting polymer in organic solvents, which is often a challenge with rigid polyaniline backbones scilit.com.

The presence of the iodo-substituent would significantly increase the polymer's density and could introduce desirable properties such as enhanced thermal stability and flame retardancy. Furthermore, the C-I bond can be a site for post-polymerization modification, allowing for the grafting of other functional groups onto the polymer chain. Such polymers could find applications as conductive materials, corrosion inhibitors, or as components in sensors.

Table 2: Potential Properties of Polymers Derived from this compound

PropertyExpected Influence of SubstituentsPotential Application
Solubility N-methyl group increases solubility in organic solvents.Solution-processable conductive films.
Thermal Stability Iodo group can enhance thermal stability.High-performance plastics.
Density High atomic weight of iodine increases polymer density.Radiation shielding materials.
Reactivity C-I bond allows for post-polymerization functionalization.Functional materials with tailored properties.

Components in Luminescent and Optoelectronic Devices

Phenylenediamine derivatives are also used in the construction of fluorescent materials magtech.com.cnresearchgate.netrsc.org. The reaction of this compound with various fluorophores could lead to the development of new fluorescent probes. The diamine moiety can act as a recognition site, and its interaction with an analyte could modulate the fluorescence of the attached fluorophore rsc.org.

More significantly, the heavy iodine atom can promote intersystem crossing due to the heavy-atom effect. This property is highly desirable in the design of phosphorescent materials for applications in organic light-emitting diodes (OLEDs). Metal complexes of this ligand, particularly with heavy metals like platinum(II) or iridium(III), could exhibit room-temperature phosphorescence. The N-methyl group could help in preventing aggregation-caused quenching of the luminescence. Therefore, these derivatives are promising candidates for the development of new phosphorescent emitters for energy-efficient lighting and displays. The iodinated aromatic structure also suggests potential for use as a building block for X-ray contrast agents, though this falls outside the direct scope of optoelectronics nih.gov.

Exploration in Organic Light-Emitting Diodes (OLEDs) and Fluorescent Probes

The development of novel materials for organic light-emitting diodes (OLEDs) and fluorescent probes is a rapidly advancing area of materials science. Derivatives of this compound are being investigated for their potential contributions to this field. The core structure of this compound provides a robust scaffold that can be functionalized to tune the photophysical properties of the resulting molecules.

The presence of the iodo-group offers a reactive site for cross-coupling reactions, enabling the introduction of various aromatic and heteroaromatic moieties. This modular approach allows for the systematic modification of the electronic and steric properties of the final compound, which is crucial for optimizing performance in OLEDs. For instance, by attaching chromophoric units, it is possible to create materials that emit light at specific wavelengths, a key requirement for full-color displays.

Furthermore, the diamine functionality can be utilized to construct extended π-conjugated systems or to coordinate with metal centers, forming phosphorescent emitters. These materials are of particular interest for high-efficiency OLEDs as they can, in principle, achieve 100% internal quantum efficiency. Research in this area focuses on synthesizing derivatives with high thermal stability, good film-forming properties, and efficient charge transport characteristics.

In the realm of fluorescent probes, the diamine moiety can act as a recognition site for specific analytes. The strategic placement of the iodo-group allows for the introduction of fluorophores, whose emission properties can be modulated upon binding to a target molecule. This "turn-on" or "turn-off" fluorescence response forms the basis of highly sensitive and selective detection methods.

Chemical Probes and Sensing Platforms

The inherent reactivity and structural features of this compound make it an attractive starting material for the design of chemical probes and sensors. These tools are essential for detecting and quantifying various chemical species in environmental and industrial settings.

The synthesis of fluorescent probes from this compound often involves the cyclization of the diamine with various reagents to form heterocyclic structures, such as benzimidazoles. These core structures can then be further functionalized. The iodine atom provides a convenient handle for introducing fluorogenic units or groups that can interact with specific analytes through mechanisms like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT).

For example, a probe could be designed where the fluorescence is initially quenched. Upon interaction with a target analyte, a chemical reaction or a conformational change could disrupt the quenching mechanism, leading to a significant increase in fluorescence intensity. The selectivity of the probe is determined by the nature of the binding site engineered into the molecule, which can be tailored to recognize specific ions or small molecules.

Beyond simple fluorescent probes, derivatives of this compound are being explored for their use in more complex chemosensors and biosensors. In chemosensors, these derivatives can be immobilized on solid supports, such as polymers or nanoparticles, to create reusable sensing platforms. The iodine atom can be used for surface attachment through reactions like Sonogashira or Suzuki coupling.

Building Blocks for Complex Molecular Architectures and Natural Product Synthesis

The strategic placement of functional groups in this compound makes it a valuable synthon for the construction of complex organic molecules, including natural products and other polycyclic systems.

The differential reactivity of the two amino groups and the iodo-group in this compound allows for highly regioselective reactions. This is a critical aspect in the total synthesis of natural products, where precise control over the assembly of molecular fragments is required. The N1-methyl group sterically and electronically differentiates the two nitrogen atoms, enabling selective protection or reaction at one site over the other.

The iodine atom serves as a versatile handle for introducing key carbon-carbon or carbon-heteroatom bonds through various cross-coupling reactions. This allows for the incorporation of the substituted benzene (B151609) ring into a larger molecular scaffold at a specific position. For example, in the synthesis of a complex alkaloid, this building block could provide a key aromatic fragment with the necessary substitution pattern for subsequent cyclization reactions. A patent for fibroblast growth factor receptor kinase inhibitors describes the use of this compound in the synthesis of complex heterocyclic compounds. google.com

Cascade and domino reactions are powerful strategies in organic synthesis that allow for the formation of multiple chemical bonds in a single operation, leading to a rapid increase in molecular complexity. The functional groups of this compound are well-suited for initiating or participating in such reaction cascades.

For instance, a reaction sequence could be initiated by a palladium-catalyzed cross-coupling at the iodo-position, followed by an intramolecular cyclization involving one of the amino groups to form a heterocyclic ring. The remaining amino group could then participate in a subsequent intermolecular reaction, all within a single pot. This approach is highly efficient and atom-economical, which are key principles of green chemistry. The construction of complex, fused polycyclic systems, which are common motifs in pharmaceuticals and materials science, can be significantly streamlined using this building block.

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 4-Iodo-N1-methylbenzene-1,2-diamine will likely focus on developing more efficient, environmentally friendly, and economically viable methods. Current approaches often rely on multi-step procedures that may involve harsh reagents and generate significant waste. researchgate.net Future research could explore:

Greener Iodination Methods: Moving away from traditional iodination reagents, research is likely to focus on employing molecular iodine in the presence of eco-friendly oxidants or catalysts. mdpi.comorganic-chemistry.org The use of water or other green solvents in these reactions is a growing area of interest. mdpi.com

Catalytic C-H Activation/Iodination: Direct C-H iodination of N1-methylbenzene-1,2-diamine would be a highly atom-economical approach. Research into selective catalysts, potentially based on transition metals, that can direct the iodination to the desired position on the aromatic ring will be a key area of investigation.

Biocatalytic Approaches: The use of enzymes, such as haloperoxidases, for the regioselective iodination of aromatic compounds is an emerging field. rsc.org Developing a biocatalytic route to this compound would offer a highly sustainable and selective synthetic strategy.

A comparative table of potential future synthetic strategies is presented below:

Synthetic StrategyPotential AdvantagesPotential Challenges
Greener IodinationReduced environmental impact, use of safer reagents.Achieving high regioselectivity and yield.
C-H Activation/IodinationHigh atom economy, fewer synthetic steps.Catalyst development for specific regioselectivity.
Biocatalytic SynthesisHigh selectivity, mild reaction conditions, sustainability.Enzyme stability and scalability.

Exploration of Under-explored Reactivity Profiles

The reactivity of this compound is largely dictated by its three key functional groups: the primary amine, the N-methyl secondary amine, and the iodo group. While its use in the synthesis of benzimidazoles is a predictable and valuable application, organic-chemistry.orgnih.govthieme-connect.comorganic-chemistry.orgrsc.orgresearchgate.netrasayanjournal.co.innih.govmdpi.com future research should delve into more nuanced and less obvious reaction pathways.

Sequential and Orthogonal Functionalization: The differential reactivity of the primary and secondary amines could be exploited for the sequential introduction of different substituents. Furthermore, the iodo group can participate in a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse functionalities. The strategic timing of these transformations will be crucial for building molecular complexity.

Novel Heterocycle Synthesis: Beyond benzimidazoles, this compound could serve as a precursor to other important heterocyclic scaffolds. For instance, reactions involving the diamine moiety could lead to the formation of quinoxalines, phenazines, or other nitrogen-containing ring systems. nih.gov The iodo group could then be used to further functionalize these heterocycles.

Radical-Mediated Reactions: The iodo substituent can be a precursor for aryl radicals, which can participate in various cyclization and addition reactions. nih.gov Exploring the radical chemistry of this compound could lead to the discovery of novel synthetic transformations.

Integration with Flow Chemistry and Automated Synthesis Platforms

The principles of flow chemistry and automated synthesis offer significant advantages in terms of efficiency, safety, and scalability. uc.ptspringerprofessional.dersc.orgrsc.org The future development of synthetic routes and applications for this compound will undoubtedly benefit from these technologies.

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound would enable on-demand production and facilitate process optimization. This is particularly relevant for potentially hazardous iodination reactions.

Automated Library Synthesis: The compound is an ideal scaffold for the creation of chemical libraries for drug discovery and materials science. An automated synthesis platform could be programmed to perform a series of reactions on the molecule, such as benzimidazole (B57391) formation followed by a Suzuki coupling at the iodo position, to rapidly generate a diverse set of derivatives. organic-chemistry.org

In-line Analysis and Optimization: Flow reactors can be coupled with in-line analytical techniques (e.g., NMR, MS) to allow for real-time reaction monitoring and optimization of reaction parameters.

Advanced Materials and Device Applications

The unique electronic and structural features of this compound and its derivatives make them promising candidates for a variety of advanced materials.

Organic Electronics: Iodinated aromatic compounds have been explored for their potential in organic electronics. The iodine atom can influence the electronic properties of the molecule and facilitate intermolecular interactions, which are crucial for charge transport in organic semiconductors. Derivatives of this compound could be investigated as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

Covalent Organic Frameworks (COFs): The diamine functionality makes this molecule a suitable building block for the synthesis of COFs. rsc.org These porous crystalline polymers have applications in gas storage, catalysis, and sensing. The presence of the iodo group could allow for post-synthetic modification of the COF, introducing additional functionality.

Fluorescent Sensors: Benzimidazole derivatives are known to exhibit interesting photophysical properties. By strategically modifying the benzimidazole core derived from this compound, it may be possible to develop fluorescent sensors for the detection of metal ions, anions, or biologically important molecules.

Synergistic Computational-Experimental Approaches for Rational Design

The integration of computational chemistry with experimental synthesis will be instrumental in accelerating the discovery and development of new applications for this compound. nih.govresearchgate.netresearchgate.netumn.eduresearchgate.netmdpi.com

Predicting Reactivity and Selectivity: Density Functional Theory (DFT) and other computational methods can be used to model the reactivity of the different functional groups in the molecule. umn.eduresearchgate.net This can help in predicting the outcome of reactions and designing selective synthetic strategies.

Designing Materials with Tailored Properties: Computational screening can be employed to predict the electronic and photophysical properties of a virtual library of derivatives of this compound. researchgate.net This will allow researchers to identify promising candidates for specific applications in materials science before committing to their synthesis.

Understanding Reaction Mechanisms: Computational studies can provide detailed insights into the mechanisms of reactions involving this compound, including transition state analysis and the identification of key intermediates. mdpi.com This fundamental understanding is crucial for optimizing reaction conditions and developing new transformations.

Q & A

Q. What synthetic routes are effective for preparing this compound?

  • Answer : A two-step approach is common: (i) Methylation : Introduce the N1-methyl group to benzene-1,2-diamine via alkylation with methyl iodide in the presence of a base (e.g., NaH). (ii) Iodination : Direct electrophilic substitution using iodine and a Lewis acid (e.g., HNO₃/H₂SO₄) at low temperatures to target the 4-position. Purification via column chromatography (silica gel, hexane/EtOAc) is critical due to potential regioisomers .

Q. How can spectroscopic techniques confirm the structure of this compound?

  • Answer :
  • ¹H NMR : Look for aromatic protons (δ 6.5–7.5 ppm) split due to iodine’s anisotropic effect. The N1-methyl group appears as a singlet (~δ 2.9 ppm).
  • IR : NH₂ stretches (~3350–3400 cm⁻¹) and C-I vibrations (~500–600 cm⁻¹) confirm functionality .
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 263 (C₇H₈IN₂) and fragments at m/z 136 (loss of I) validate the structure .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during iodination of N1-methylbenzene-1,2-diamine?

  • Answer : Discrepancies often arise from competing iodination positions (3- vs. 4-substitution). Use DFT calculations to compare activation energies for substitution pathways. Experimentally, optimize reaction conditions:
  • Lower temperature (0–5°C) to favor kinetic control (4-iodo product).
  • Monitor reaction progress via TLC or HPLC to isolate the desired isomer early .

Q. What strategies mitigate oxidative degradation of this compound in catalytic applications?

  • Answer :
  • Protection of NH₂ groups : Acetylation with acetic anhydride reduces oxidation susceptibility.
  • Inert conditions : Use Schlenk lines or gloveboxes for reactions involving transition metals (e.g., Pd catalysts).
  • Stabilizers : Add antioxidants like BHT (butylated hydroxytoluene) at 0.1–1 wt% in storage .

Q. How does the iodine substituent enhance the utility of this diamine in medicinal chemistry?

  • Answer : The iodine atom serves as a heavy atom for X-ray crystallography, aids in radioisotope labeling (e.g., ¹²⁵I for imaging), and modulates pharmacokinetics by increasing lipophilicity (logP ~2.1). Computational studies (e.g., Molinspiration) predict blood-brain barrier penetration, making it a candidate for CNS-targeted drugs .

Q. What mechanistic insights explain unexpected byproducts in reductive amination involving this diamine?

  • Answer : Competing pathways include:
  • Over-alkylation : Due to excess aldehyde/ketone. Control stoichiometry (1:1 ratio) and use mild reducing agents (NaBH₃CN vs. LiAlH₄).
  • Ring closure : The diamine’s vicinal NH₂ groups can form heterocycles (e.g., benzimidazoles). Suppress this by using bulky aldehydes or lower temperatures .

Methodological Guidance

Q. How to design a stability study for this compound under varying pH conditions?

  • Protocol :
  • Prepare buffered solutions (pH 1–12) and incubate the compound at 25°C/40°C.
  • Monitor degradation via HPLC-UV (λ = 254 nm) at 0, 7, 14, and 30 days.
  • Identify degradation products using LC-MS and propose degradation pathways (e.g., deiodination or oxidation) .

Q. What computational tools predict the reactivity of this compound in palladium-catalyzed cross-coupling?

  • Tools :
  • Gaussian : Calculate Fukui indices to identify nucleophilic/electrophilic sites.
  • VASP : Model adsorption on Pd surfaces to assess catalytic activity.
  • AutoDock : Screen for interactions with biological targets (e.g., kinase enzymes) .

Data Analysis

Q. How to interpret conflicting NMR data for derivatives of this compound?

  • Approach :
  • Compare experimental shifts with simulated spectra (ChemDraw or ACD/Labs).
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Cross-validate with X-ray crystallography if crystals are obtainable .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.